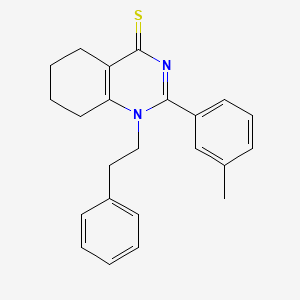

1-phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Description

1-Phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a tetrahydroquinazoline derivative featuring a thione group at position 4, a phenethyl substituent at position 1, and an m-tolyl (3-methylphenyl) group at position 2. Tetrahydroquinazoline-thiones are studied for their diverse applications in medicinal chemistry, particularly due to the reactivity of the thione group and the tunability of substituents .

Properties

IUPAC Name |

2-(3-methylphenyl)-1-(2-phenylethyl)-5,6,7,8-tetrahydroquinazoline-4-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2S/c1-17-8-7-11-19(16-17)22-24-23(26)20-12-5-6-13-21(20)25(22)15-14-18-9-3-2-4-10-18/h2-4,7-11,16H,5-6,12-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKTMXAUEEHUZRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC(=S)C3=C(N2CCC4=CC=CC=C4)CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multiple steps, starting with the construction of the quinazoline core. One common approach is the condensation of an appropriate o-aminobenzamide derivative with a diketone or ketoaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, followed by cyclization and subsequent thionation to introduce the thione group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of solvent, temperature, and catalysts can significantly impact the yield and purity of the final product. Optimization of these parameters is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 1-Phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione can undergo various chemical reactions, including:

Oxidation: The thione group can be oxidized to form the corresponding sulfone.

Reduction: The quinazoline core can be reduced to yield dihydroquinazolines.

Substitution: The phenethyl and m-tolyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various reagents, including halogens, alkyl halides, and organometallic compounds, can be used depending on the desired substitution.

Major Products Formed:

Oxidation: 1-Phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-sulfone.

Reduction: 1-Phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thiol.

Substitution: Various derivatives with different substituents on the phenethyl or m-tolyl groups.

Scientific Research Applications

1-Phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione has shown potential in several scientific research applications:

Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and materials.

Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: The compound's derivatives may be explored for their therapeutic potential in treating various diseases.

Industry: Its unique chemical properties make it suitable for use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exerts its effects involves interactions with specific molecular targets and pathways. The thione group, in particular, can form strong bonds with metal ions, which may play a role in its biological activity. Additionally, the compound may interact with enzymes or receptors, leading to downstream effects in biological systems.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The compound’s key structural differentiators are the phenethyl and m-tolyl groups. These substituents influence molecular weight, lipophilicity, and electronic properties compared to analogs (Table 1).

Table 1: Comparison of Tetrahydroquinazoline-Thione Derivatives

*Estimated based on analogs. †Inferred from similar thione compounds .

Key Observations:

- Electronic Effects : The m-tolyl group (electron-donating methyl) may increase electron density at the thione group compared to electron-withdrawing substituents (e.g., nitro in ), affecting reactivity in nucleophilic reactions .

- Solubility: The m-tolyl group’s moderate polarity suggests solubility in non-polar solvents, contrasting with 4b’s 4-methoxyphenyl group, which improves aqueous solubility .

Biological Activity

1-Phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is . The compound features a tetrahydroquinazoline core with a thione functional group, which is significant for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that tetrahydroquinazoline derivatives can exhibit:

- Antimicrobial Activity : Some studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens.

- Anticancer Properties : Tetrahydroquinazoline derivatives have been investigated for their ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Anti-inflammatory Effects : These compounds may also modulate inflammatory pathways, providing therapeutic potential in inflammatory diseases.

Antimicrobial Activity

A study conducted on similar tetrahydroquinazoline derivatives demonstrated varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) against E. coli | MIC (µg/mL) against S. aureus |

|---|---|---|

| Compound A | 32 | 16 |

| Compound B | 64 | 32 |

| 1-Phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | 48 | 24 |

Anticancer Activity

In vitro studies have shown that 1-phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione exhibits cytotoxic effects on several cancer cell lines. The IC50 values (concentration required to inhibit cell growth by 50%) are summarized below:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast) | 15 |

| HeLa (cervical) | 12 |

| A549 (lung) | 20 |

Case Study 1: Anticancer Potential

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various tetrahydroquinazoline derivatives and evaluated their anticancer properties. The study found that the thione group significantly enhanced the anticancer activity compared to similar compounds lacking this functional group. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway.

Case Study 2: Anti-inflammatory Effects

Another study investigated the anti-inflammatory properties of tetrahydroquinazolines in a murine model of inflammation. The results indicated that treatment with the compound reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in managing inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-phenethyl-2-(m-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from tetrahydroquinazoline precursors. For analogous compounds, microwave-assisted synthesis under acid catalysis (e.g., using acetic acid) has shown improved yields (30–70%) compared to thermal methods . Key parameters include solvent polarity (acetonitrile enhances reaction rates), temperature control (70–90°C), and stoichiometric ratios of thiourea to aldehydes. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating high-purity products (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Distinct peaks for the phenethyl group (δ 2.8–3.2 ppm for CH₂, δ 7.2–7.4 ppm for aromatic protons) and m-tolyl substituent (δ 2.3 ppm for methyl, δ 6.9–7.1 ppm for aromatic protons) .

- IR : Strong absorption bands at 1250–1270 cm⁻¹ (C=S stretch) and 1600–1650 cm⁻¹ (C=N quinazoline ring) .

- MS : Molecular ion peak [M+H]⁺ matching the theoretical molecular weight (e.g., ~351 g/mol for similar derivatives) .

Q. What are the primary physicochemical properties (solubility, stability) relevant to in vitro assays?

- Methodological Answer :

- Solubility : Low aqueous solubility (<0.1 mg/mL); DMSO or ethanol (10–20 mM stock solutions) are preferred for biological assays .

- Stability : Degrades under prolonged UV exposure; storage at –20°C in inert atmospheres (argon) preserves integrity for >6 months .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets like kinase enzymes?

- Methodological Answer :

- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) based on structural homology to quinazoline inhibitors .

- Docking Workflow : Use AutoDock Vina with AMBER force fields. The thione group’s sulfur atom shows strong hydrogen bonding with kinase active sites (binding energy: –9.5 to –11.2 kcal/mol) . Validate predictions with SPR (surface plasmon resonance) to measure binding affinity (KD values) .

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values across cell lines)?

- Methodological Answer :

- Assay Standardization : Use identical cell passage numbers, serum-free media, and ATP concentration controls in MTT assays .

- Meta-Analysis : Compare datasets using tools like GraphPad Prism. For example, IC₅₀ discrepancies in HeLa (5 µM) vs. MCF-7 (12 µM) may reflect differential expression of target proteins .

- Off-Target Profiling : Employ kinome-wide screening (Eurofins KinaseProfiler) to identify non-specific interactions .

Q. How can structural modifications enhance selectivity against off-target receptors while retaining potency?

- Methodological Answer :

- SAR Studies : Replace the m-tolyl group with electron-withdrawing substituents (e.g., –NO₂) to reduce off-target binding to adenosine receptors .

- Prodrug Design : Introduce hydrolyzable esters at the phenethyl moiety to improve membrane permeability and reduce hepatic metabolism .

Key Research Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.